Virginiamycin Complex

Description

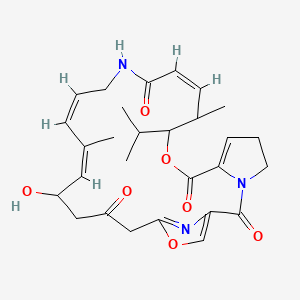

Virginiamycin Complex is a naturally occurring streptogramin antibiotic produced by Streptomyces virginiae. It consists of two synergistic components: Virginiamycin M1 (a streptogramin A compound, 75%) and Virginiamycin S1 (a streptogramin B compound, 25%) . The synergistic interaction between M1 and S1 enhances bactericidal activity by targeting distinct sites on the bacterial 50S ribosomal subunit:

- M1 inhibits peptide bond formation by binding to the peptidyltransferase center.

- S1 stabilizes conformational changes induced by M1, further blocking translation .

Key Properties (Table 1):

This compound has been widely used in veterinary medicine and the fuel ethanol industry to control bacterial contamination . However, its use in animal feed is banned in the EU due to concerns about antibiotic resistance .

Properties

IUPAC Name |

(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5-,10-9-,18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIKHDNSXMZDCU-RLJJXFIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-53-0 | |

| Record name | Ostreogrycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ostreogrycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virginiamycin M1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Virginiamycin is naturally produced by Streptomyces virginiae. The production process involves fermentation under controlled conditions. The optimal pH and dissolved oxygen concentration are maintained at 6.8–7.0 and 50%, respectively. The fermentation process is enhanced by the addition of synthetic adsorbing resins, which help in the efficient recovery of the antibiotic .

Industrial Production Methods: In industrial settings, the production of Virginiamycin is scaled up using high-yield strains of Streptomyces virginiae. The process involves fed-batch fermentation with continuous addition of sucrose solution. The use of synthetic adsorbing resins allows for the selective binding and recovery of Virginiamycin, resulting in a high final titer .

Chemical Reactions Analysis

Enzymatic Reduction of Virginiamycin M₁

Streptomyces virginiae employs VM₁ reductase to inactivate self-produced Virginiamycin M₁ through stereospecific reduction:

-

Kinetic parameters :

-

Stereospecificity : Only the 16-epimer of dihydroVM₁ forms, with the reverse reaction (oxidation) occurring at <0.1% efficiency .

Chemical Stability and Degradation

-

pH-dependent inactivation :

-

Thermal stability : Degrades at >100°C during ethanol production, but residual activity concentrates in dried distillers grains (DDGS) :

Process Stage VM₁ (μg/g dry weight) VS₁ (μg/g dry weight) Fermentor 41.1 ± 16.9 0.7 ± 0.2 DDGS 1.4 ± 0.8 0.5 ± 0.4

Synergistic Antibacterial Activity

The M₁ and S₁ components act synergistically:

-

Mechanism : VM₁ binds the 50S ribosomal subunit, while VS₁ induces conformational changes that enhance VM₁ binding by 100-fold .

-

Bioassay vs. LC–MS : Bioactivity in DDGS (1.4 μg/g) exceeds LC–MS quantitation (0.5 μg/g) due to undetected synergistic intermediates .

Industrial Processing Effects

Virginiamycin undergoes partial degradation during ethanol fermentation:

Scientific Research Applications

Growth Promotion in Livestock

Virginiamycin is widely used as a growth promoter in livestock, particularly in cattle, pigs, and poultry. It improves feed conversion efficiency and weight gain. A study conducted on beef cattle demonstrated that the combined use of virginiamycin with monensin led to improved ruminal health and reduced incidence of liver abscesses, although it did not significantly affect overall growth performance .

Table 1: Effects of Virginiamycin on Livestock Growth Performance

| Animal Type | Application | Result |

|---|---|---|

| Cattle | Feed additive with monensin | Reduced liver abscesses, improved feed efficiency |

| Poultry | Growth promoter | Enhanced weight gain and feed conversion |

| Pigs | Growth promoter | Increased growth rate and feed efficiency |

Disease Prevention

Virginiamycin is effective in preventing necrotic enteritis in poultry caused by Clostridium perfringens, a common issue in broiler chickens. Its use has been shown to reduce the risk of this disease significantly . Moreover, it helps mitigate risks associated with ruminal acidosis in cattle by inhibiting harmful bacteria responsible for this condition .

Ethanol Production

Virginiamycin is also utilized in the industrial production of ethanol. The antibiotic aids in controlling microbial populations during fermentation processes, ensuring higher yields and efficiency . This application highlights its importance beyond veterinary uses.

Human Health Considerations

While virginiamycin has beneficial applications in livestock management, concerns regarding its impact on human health have emerged. The potential for developing antibiotic-resistant strains due to its use in food animals has prompted regulatory scrutiny. Studies indicate that the use of virginiamycin may select for resistant strains of Enterococcus faecium, which could compromise treatment options for human infections .

Table 2: Human Health Risks Associated with Virginiamycin Use

| Risk Factor | Description |

|---|---|

| Antibiotic Resistance | Potential development of resistant strains affecting human health |

| Transfer of Resistance Genes | Possible transfer from livestock to humans through food chain |

Case Studies

Mechanism of Action

Virginiamycin is similar to other streptogramin antibiotics such as Pristinamycin and Quinupristin/Dalfopristin. These antibiotics share a similar mechanism of action and are used to treat infections caused by Gram-positive bacteria. Virginiamycin is unique in its combination of Virginiamycin M1 and Virginiamycin S1, which provides a synergistic effect that enhances its antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Challenges

- Synergy in Fuel Ethanol Production: Virginiamycin combined with penicillin G reduces bacterial contamination but lacks robust efficacy data compared to standalone treatments .

- Resistance Mechanisms : Bacillus subtilis strains show intrinsic resistance to Virginiamycin, likely due to ribosomal mutations .

- Environmental Impact : Residual Virginiamycin in feed may contribute to horizontal gene transfer, though its narrow spectrum limits ecosystem disruption compared to broad-spectrum antibiotics .

Biological Activity

Virginiamycin is an antibiotic complex produced by the bacterium Streptomyces virginiae. It belongs to the streptogramin class of antibiotics and is composed mainly of two components: virginiamycin M1 (VM1) and virginiamycin S (VS). The unique structural features and biological activities of these compounds contribute to their effectiveness against various bacterial infections.

Virginiamycin exhibits its antibacterial effects primarily through the inhibition of protein synthesis. VM1 and VS bind to separate sites on the ribosome, leading to a synergistic effect that enhances their overall antimicrobial activity. This dual action allows for effective bacteriostatic activity, which can become bactericidal when both components are present in combination at lower concentrations .

| Component | Mechanism of Action | Effect |

|---|---|---|

| Virginiamycin M1 | Binds to ribosomal A site | Inhibits peptide bond formation |

| Virginiamycin S | Binds to ribosomal P site | Prevents tRNA binding |

Pharmacokinetics

The pharmacokinetic profile of virginiamycin indicates that it is well-absorbed when administered orally, with peak plasma concentrations occurring within hours post-administration. The half-life varies depending on the animal species and dosage but generally ranges from 4 to 12 hours, allowing for effective dosing schedules in livestock .

Efficacy in Livestock

Research has shown that virginiamycin significantly reduces the incidence of liver abscesses in cattle when included in feed. A meta-analysis involving over 7,156 animals demonstrated a linear reduction in liver abscess incidence with increasing doses of virginiamycin, particularly effective at dosages between 12 and 24 mg/kg of dry matter (DM) .

Table 2: Efficacy Data from Meta-Analysis

| Dosage (mg/kg DM) | Liver Abscess Incidence (%) | Average Daily Gain (ADG) (g BW/d) |

|---|---|---|

| Control | 31.7 | 0.92 |

| 12 | 30.5 | 2.08 |

| 24 | 22.5 | - |

Resistance Concerns

Despite its effectiveness, there are growing concerns regarding the potential for antibiotic resistance associated with virginiamycin use in food-producing animals. Studies have indicated that the use of virginiamycin can select for resistant strains of Enterococcus faecium, which may also exhibit co-resistance to other critical antibiotics like vancomycin .

Case Studies

-

Case Study: Liver Abscess Reduction

- A study conducted on feedlot cattle demonstrated that administering virginiamycin at a dosage of 24 mg/kg DM reduced liver abscess incidence significantly compared to control groups.

- The study highlighted a decrease in liver abscess scores from an average of 31.7% in untreated groups to approximately 22.5% in treated groups, showcasing its effectiveness in improving animal health and productivity .

- Case Study: Poultry Health

Q & A

Q. What analytical methods are recommended for quantifying Virginiamycin Complex in biological matrices?

The gold-standard approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Key considerations:

- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate Virginiamycin M1 and other components from complex matrices like feed or tissue .

- Chromatographic conditions : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and column selection (C18) to resolve co-eluting antibiotics like bacitracin or tylosin .

- Validation : Follow FDA/EMA guidelines for linearity (R² >0.99), limit of detection (LOD <1 ng/g), and recovery rates (80–120%) to ensure reproducibility .

Q. How can researchers determine the antimicrobial efficacy of this compound against resistant pathogens?

Adopt a two-tiered experimental design :

Minimum inhibitory concentration (MIC) assays : Use broth microdilution with Staphylococcus aureus isolates (e.g., ATCC 29213) under standardized CLSI conditions. Virginiamycin M1 alone shows MICs of 0.25 μg/mL against methicillin-resistant strains .

Synergy studies : Combine Virginiamycin M1 with pristinamycin IIB (a streptogramin B component) to evaluate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. What are the critical structural and functional characteristics of this compound?

Virginiamycin comprises two synergistic components:

- Virginiamycin M1 (streptogramin A): A macrolactone inhibiting peptide bond formation by binding the 50S ribosomal subunit.

- Virginiamycin S1 (streptogramin B): A cyclic hexadepsipeptide blocking substrate entry into the peptidyl transferase center.

Their combined action prevents resistance development via conformational changes in ribosomal targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding mechanisms of this compound?

Example: Discrepancies in CCKB receptor antagonism in guinea pig ileum models :

- Experimental replication : Use L-365,260 (a selective CCKB antagonist) as a positive control to validate competitive vs. non-competitive binding.

- Data interpretation : If Virginiamycin (10 μM) reduces maximum agonist effect, apply Schild analysis to distinguish receptor saturation from allosteric modulation. Observed pA₂ values (6.64 ± 0.06) suggest partial non-competitive interaction .

Q. What methodologies address inter-laboratory variability in pharmacokinetic studies of this compound?

- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for covariates like renal function or body weight. Standardize parameters to a 70 kg body weight for cross-study comparisons .

- Sampling strategy : Collect serial plasma/tissue samples ≥2 hours post-dose to capture distribution phases. Multi-compartment models (e.g., Vc = central volume) improve predictive accuracy for tissue penetration .

Q. How should researchers design studies to evaluate off-target effects of this compound in mammalian systems?

- Transcriptomic profiling : Apply RNA-seq to human hepatocyte cell lines treated with subtherapeutic doses (0.1–1 μM). Focus on cytochrome P450 (CYP3A4) and efflux transporter (ABCB1) pathways.

- Functional validation : Use CRISPR-Cas9 knockouts to confirm candidate genes mediating toxicity. Reference public databases (e.g., PubChem BioAssay) to compare with structurally similar macrolides .

Q. Table 1: Comparison of Analytical Methods for this compound

| Method | Matrix | LOD (ng/g) | Recovery (%) | Reference |

|---|---|---|---|---|

| LC-MS/MS (ESI) | Swine muscle | 0.5 | 92 | |

| HPLC-UV | Feed | 10 | 85 | |

| Ion-trap MS/MS | Distillers grains | 1.2 | 88 |

Q. Key Considerations for Robust Experimental Design

- Bias mitigation : Pre-register protocols (e.g., on Open Science Framework) and use blinded data analysis to reduce confirmation bias .

- Data transparency : Share raw chromatograms, pharmacokinetic curves, and statistical code via repositories like Zenodo or Figshare .

- Ethical reporting : Disclose conflicts of interest (e.g., funding from antibiotic manufacturers) and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.